molecular formula C29H25N3O4 B14118501 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14118501
M. Wt: 479.5 g/mol
InChI Key: KGWDXOUOKBGVRJ-UHFFFAOYSA-N
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Description

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique fusion of quinoline, benzofuran, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline moiety through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. Subsequent steps may involve the formation of the benzofuran and pyrimidine rings through cyclization reactions, often catalyzed by Lewis acids such as FeCl3 or ZnBr2 .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzofuran moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of quinoline, benzofuran, and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H25N3O4

Molecular Weight

479.5 g/mol

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C29H25N3O4/c33-25(30-17-8-12-21-11-4-6-14-23(21)30)19-32-26-22-13-5-7-15-24(22)36-27(26)28(34)31(29(32)35)18-16-20-9-2-1-3-10-20/h1-7,9-11,13-15H,8,12,16-19H2

InChI Key

KGWDXOUOKBGVRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)OC6=CC=CC=C64

Origin of Product

United States

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